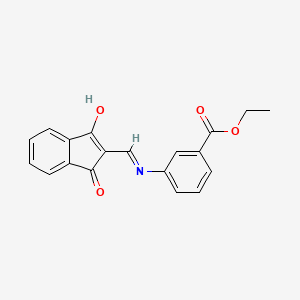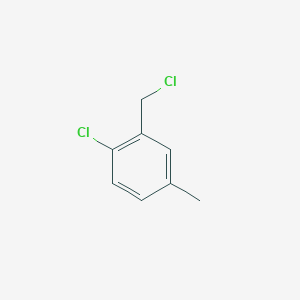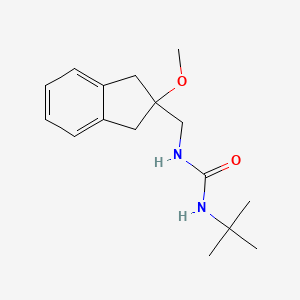![molecular formula C21H19NO5S B2993115 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 721418-13-9](/img/structure/B2993115.png)
3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 721418-13-9 . It has a molecular weight of 397.45 . The compound is available in powder form .
Molecular Structure Analysis
The molecular formula of “3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid” is C21H19NO5S . The InChI code is 1S/C21H19NO5S/c1-27-20-13-6-5-12-19 (20)22 (15-16-8-3-2-4-9-16)28 (25,26)18-11-7-10-17 (14-18)21 (23)24/h2-14H,15H2,1H3, (H,23,24) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not mentioned in the available data.Aplicaciones Científicas De Investigación
Toxicity Assessment of Benzoic Acid Derivatives
Benzoic acid derivatives, including compounds similar to "3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid," have been studied for their toxic properties. A study by Gorokhova et al. (2020) assessed the toxicity of several benzoic acid derivatives through intragastric intake experiments in rats. The derivatives exhibited varying degrees of hazard, with some classified as moderately hazardous and others as low hazard. The study highlighted the potential organotoxic effects, particularly on the hepatorenal system, of these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Applications in Drug Synthesis and Disease Treatment
Compounds within this chemical family have been explored for their therapeutic potential. For instance, derivatives have been synthesized as uricosuric agents for treating gout and related conditions. This application underscores the chemical versatility and potential pharmaceutical use of benzoic acid derivatives in designing new drugs (Coderch, 2002).
Inhibitory Effects on Biological Pathways
Specific benzoic acid derivatives have been studied for their inhibitory effects on biological processes. Ciobanu et al. (2003) explored the inhibition of estrone sulfate-induced uterine growth by nonestrogenic steroidal inhibitors, highlighting the potential of these compounds in modulating estrogen-related pathways and offering insights into their use in cancer research (Ciobanu, Luu‐The, Martel, Labrie, & Poirier, 2003).
Antioxidant and Enzyme Inhibition Properties
The antioxidant properties and enzyme inhibition capabilities of novel bromophenols synthesized from benzoic acids have been documented. These compounds exhibit significant bioanalytical antioxidant activities and inhibitory actions against metabolic enzymes, suggesting their potential in developing treatments for diseases related to oxidative stress and enzyme dysregulation (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Chemical Synthesis and Modification Techniques
Research on the functionalization of benzoic acid derivatives, including meta-C–H olefination, highlights advanced synthetic methodologies that enable the precise modification of these compounds. Such techniques are crucial for the development of new materials and drugs, demonstrating the importance of benzoic acid derivatives in synthetic organic chemistry (Li, Cai, Ji, Yang, & Li, 2016).
Propiedades
IUPAC Name |
3-[benzyl-(2-methoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-27-20-13-6-5-12-19(20)22(15-16-8-3-2-4-9-16)28(25,26)18-11-7-10-17(14-18)21(23)24/h2-14H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFWLFMSYKRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)
![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)

![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)

![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2993049.png)


![6-(4-Ethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2993054.png)